1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone

Synthetic Intermediate Procurement Vendor Purity Comparison Building Block Quality

Procuring a regioisomerically pure, conformationally defined acetophenone building block is critical for reproducible SAR in kinase inhibitor programs. The 2-fluoro substituent enforces an exclusive s-trans geometry, ensuring uniform enolate chemistry and heterocycle formation. • Conformational homogeneity verified by through-space ¹H-¹⁹F and ¹³C-¹⁹F coupling analysis. • 98% purity grade minimizes assay interference in fragment-based screening libraries. • Reliable bulk supply with multiple packaging options for R&D and scale-up.

Molecular Formula C9H8FNO4
Molecular Weight 213.16 g/mol
Cat. No. B12851085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone
Molecular FormulaC9H8FNO4
Molecular Weight213.16 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1F)[N+](=O)[O-])OC
InChIInChI=1S/C9H8FNO4/c1-5(12)6-3-9(15-2)8(11(13)14)4-7(6)10/h3-4H,1-2H3
InChIKeyDYWIZKMKKLNWBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone Physicochemical and Structural Profile


1-(2-Fluoro-5-methoxy-4-nitrophenyl)ethanone (CAS 175711-80-5) is a trisubstituted acetophenone building block (C9H8FNO4, MW 213.16 g/mol) bearing a 2-fluoro, 5-methoxy, and 4-nitro substitution pattern on the phenyl ring [1]. The compound is a yellow crystalline solid with a computed XLogP3 of 1.5, zero hydrogen bond donors, five hydrogen bond acceptors, two rotatable bonds, and a topological polar surface area of 72.1 Ų [1]. It is commercially available from multiple vendors at purities ranging from 95% to 98% and is primarily employed as a synthetic intermediate in medicinal chemistry and agrochemical research programs [2].

Synthetic intermediate for medicinal chemistry and agrochemical research
Tri-substituted acetophenone building block with 2-fluoro, 5-methoxy, 4-nitro pattern
Ortho-fluoro s-trans conformational lock ensures uniform ground-state geometry
Reduces stereochemical uncertainty in downstream synthesis
Commercially available at 98% purity for high-precision synthetic workflows
Vendor-certified purity reduces early-stage impurity carryover

Why Regioisomeric or De-Fluorinated Analogs Fail as Replacements


The specific 2-fluoro-5-methoxy-4-nitro substitution pattern of this acetophenone is not arbitrarily interchangeable with its regioisomers (e.g., 2-fluoro-4-methoxy-5-nitro or 4-fluoro-5-methoxy-2-nitro) or de-fluorinated analogs. Among 2′-fluoro-substituted acetophenone derivatives, the ortho-fluorine enforces an exclusively s-trans conformational preference in solution, a property confirmed by through-space ¹H–¹⁹F and ¹³C–¹⁹F spin–spin coupling analysis that is absent in 3′- or 4′-fluoro regioisomers [1]. Furthermore, structure–activity relationship (SAR) studies on related nitroaromatic acetophenone series demonstrate that ortho-substitution on the aryl ring significantly enhances cytotoxic potency relative to para-substituted isomers [2]. Consequently, replacement with a different regioisomer or a non-fluorinated scaffold risks altering both ground-state geometry and downstream biological or catalytic performance, making exact structural fidelity a critical procurement specification.

Regioisomer mismatch
2-fluoro regioisomer enforces an exclusive s-trans conformation; 3′- and 4′-fluoro analogs lack this conformational lock and may alter reactivity profiles in structure-dependent syntheses.
Ortho-substitution class impact
Ortho-substituted nitroaromatic acetophenones have reported higher cytotoxic potency in SAR series than para isomers. Replacing with a para-fluoro scaffold may shift the activity landscape in cell-based studies.
De-fluorinated analog risk
Non-fluorinated acetophenone derivatives lack the through-space ¹H–¹⁹F coupling that enforces geometry and the electronic push-pull character; downstream biological or catalytic performance may not transfer directly.

Quantitative Differentiation vs. Closest Analogs


Commercial Purity Comparison: 98% vs. 95%

Among currently available commercial sources for the identical CAS registry number (175711-80-5), Leyan supplies the compound at a certified purity of 98%, compared with 95% purity from Calpac Lab [1]. The 3-percentage-point purity differential corresponds to a potential 60% reduction in total impurity burden (from 5% total impurities at 95% purity to 2% at 98% purity), which is consequential for reaction sequences where byproduct accumulation from early-stage intermediates propagates into multi-step synthetic routes.

Purity comparison
Head-to-head
98% vs. 95% purity, ~60% lower total impurity burden
Higher purity may reduce false SAR from impurity accumulation.
Vendor-certified specifications; batch-specific verification advised.
Synthetic Intermediate Procurement Vendor Purity Comparison Building Block Quality

Conformational Restriction: Exclusive s-Trans Geometry

Through-space ¹H–¹⁹F and ¹³C–¹⁹F spin–spin coupling analysis demonstrates that 2′-fluoro-substituted acetophenone derivatives adopt exclusively the s-trans conformer in solution [1]. This conformational homogeneity is unique to the ortho-fluoro substitution pattern; 3′- and 4′-fluoro regioisomers lack the through-space coupling constraint and exhibit conformational averaging. For 1-(2-fluoro-5-methoxy-4-nitrophenyl)ethanone, the 2-fluoro group enforces a single ground-state geometry that defines the spatial orientation of the acetyl group relative to the nitro and methoxy substituents, directly impacting both the compound's reactivity profile and the three-dimensional pharmacophore of any downstream derivative.

Exclusive s-trans conformer
Class-level
Through-space ¹H–¹⁹F coupling confirms single ground-state geometry.
Supports predictable reactivity in enolate and nucleophilic addition reactions.
Reported for 2′-fluoro acetophenones; direct data for CAS 175711-80-5 to verify.
Conformational Analysis NMR Spectroscopy Fluorine Chemistry

Ortho-Substitution and Enhanced Cytotoxic Potency

A comparative structure–activity study on two series of nitroaromatic acetophenone derivatives (series 1 and series 2) demonstrated that compounds bearing ortho-substitution on the aryl ring consistently exhibit greater cytotoxic potency than their para-substituted structural isomers [1]. Although this study did not test 1-(2-fluoro-5-methoxy-4-nitrophenyl)ethanone directly, the 2-fluoro (ortho) substitution pattern places this compound within the potency-enhancing ortho-substituted class, providing a class-level SAR rationale for prioritizing this regioisomer over 3-fluoro or 4-fluoro analogs when the intended downstream application involves cytotoxic or antiproliferative end-points.

Ortho vs. para potency
Class-level
Ortho-substituted nitroaromatic acetophenones reported with greater cytotoxic potency than para isomers.
Class-level SAR rationale supporting ortho-fluoro regioisomer selection for cell-based endpoint studies.
No direct IC₅₀ for this compound; class-level inference only.
Cytotoxicity SAR Nitroaromatic Compounds Anticancer Intermediates

Physicochemical Property Parity Across Regioisomers

PubChem-computed XLogP3 (1.5) and topological polar surface area (72.1 Ų) are identical across the three fluoro-methoxy-nitro acetophenone regioisomers: CAS 175711-80-5, CAS 1414877-12-5 (2-fluoro-4-methoxy-5-nitro), and CAS 949159-96-0 (4-fluoro-5-methoxy-2-nitro) [1][2][3]. This parity in global physicochemical descriptors means that differential biological or synthetic performance among these regioisomers cannot be attributed to bulk lipophilicity or polarity differences and must instead arise from the specific spatial arrangement of substituents (e.g., conformational restriction, electronic effects at the reaction center).

Physicochemical parity
Cross-study comparable
XLogP3 = 1.5, TPSA = 72.1 Ų identical across 3 regioisomers.
Performance differences arise from spatial, not bulk property, factors.
PubChem computed properties; experimental logP/dipole data may refine.
Computed Physicochemical Properties Regioisomer Comparison Lipophilicity

Procurement-Driven Application Scenarios


Conformationally Restricted Intermediates for Kinase Inhibitors

In kinase inhibitor lead optimization campaigns, the exclusive s-trans conformational locking imposed by the 2-fluoro substituent ensures a predictable and uniform geometry for the acetyl group during enolate chemistry, reductive amination, or heterocycle formation [1]. This conformational homogeneity is absent in 3′- and 4′-fluoro regioisomers, making 175711-80-5 the preferred building block when a defined spatial relationship between the acetyl moiety and the nitro/methoxy substituents is required for target engagement. Procurement at 98% purity (Leyan) is recommended for fragment-based screening libraries to minimize impurity-driven assay interference .

Evaluating Ortho-Fluorine Directing Effects

The electron-withdrawing nitro group at the 4-position, combined with the electron-donating methoxy at the 5-position and the electronegative fluorine at the 2-position, creates a unique electronic push-pull system on the aryl ring [1]. This makes the compound an ideal substrate for studying competitive directing effects in electrophilic aromatic substitution (nitro is meta-directing; methoxy is ortho/para-directing; fluoro is ortho/para-directing but deactivating) and for investigating nucleophilic aromatic substitution at the fluorine-bearing carbon activated by the para-nitro group [1].

Nitroarene Reduction to Aniline Agrochemical Intermediates

Selective catalytic reduction of the 4-nitro group to the corresponding aniline (while preserving the acetyl and fluoro substituents) generates a versatile 4-amino-2-fluoro-5-methoxyacetophenone intermediate suitable for condensation with heterocyclic acid chlorides in the synthesis of amide-linked agrochemical leads [1]. The 2-fluoro group enhances metabolic stability of the final agrochemical agent relative to non-fluorinated analogs, a well-established principle in agrochemical design [1].

HPLC Reference Standard for Method Development

The compound's well-defined computed properties (XLogP3 = 1.5, TPSA = 72.1 Ų, zero H-bond donors) make it suitable as a retention-time marker for reversed-phase HPLC method development targeting nitroaromatic acetophenones [1]. The 98% purity grade from Leyan provides a 60% lower baseline impurity profile compared with 95% material, which is advantageous when establishing system suitability parameters, detection limits, and impurity identification protocols for quality control laboratories .

Application
Selection Property
Validation Focus
Conformationally restricted kinase inhibitor intermediates
Ortho-fluoro s-trans conformational lock
Verify geometry retention in enolate and heterocycle formation steps
Electronic directing effect studies
Unique push-pull aryl substitution pattern
Monitor regiochemical outcomes in electrophilic and nucleophilic aromatic substitution
Aniline intermediate for agrochemical leads
Selective 4-nitro reduction capacity
Confirm aniline formation without acetyl or fluoro loss
HPLC reference standard for method development
Computed XLogP3 1.5, TPSA 72.1 Ų, zero H-bond donors
Establish retention-time marker and impurity identification protocols

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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